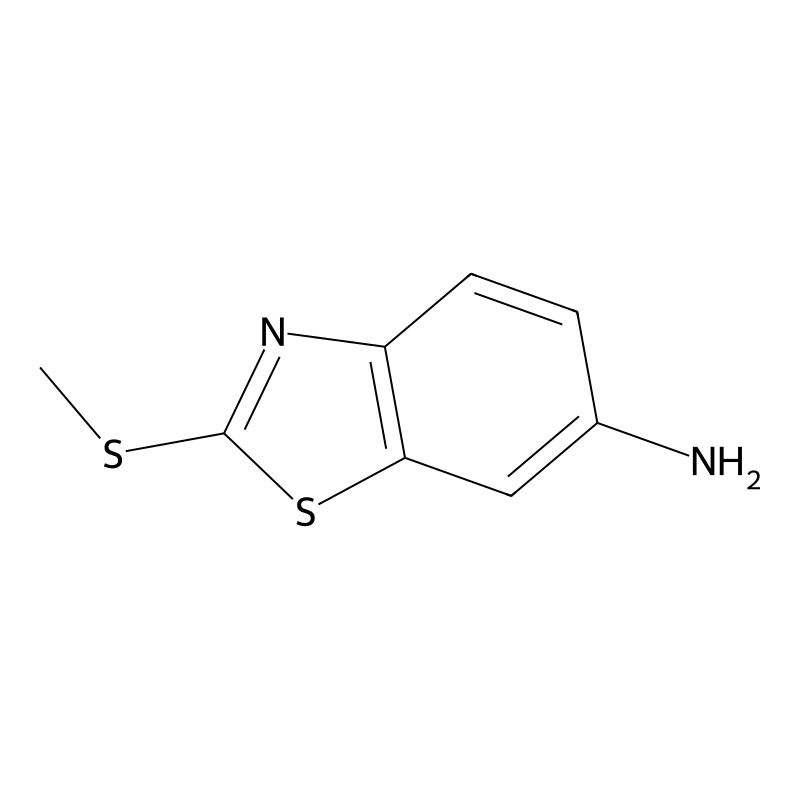

2-(Methylthio)-1,3-benzothiazol-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis, Pharmaceuticals, and Agrochemicals

Application Summary: “2-(Methylthio)-1,3-benzothiazol-6-amine” is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Results or Outcomes: The outcomes of using “2-(Methylthio)-1,3-benzothiazol-6-amine” in these fields would vary greatly depending on the specific application. The compound could potentially contribute to the development of a wide range of products .

2-(Methylthio)-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula CHNS and a molecular weight of approximately 196.3 g/mol. This compound features a benzothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of a methylthio group (-S-CH) at the second position enhances its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The methylthio group may undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

- Condensation Reactions: The compound can engage in condensation reactions to form larger molecular structures, particularly in the presence of aldehydes or ketones .

Research indicates that 2-(Methylthio)-1,3-benzothiazol-6-amine exhibits notable biological activities:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity: Preliminary studies suggest potential anticancer properties, possibly due to its ability to interfere with cellular processes.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, which could be beneficial in treating certain diseases .

Several methods exist for synthesizing 2-(Methylthio)-1,3-benzothiazol-6-amine:

- Condensation Reaction: Combining methylthioaniline with appropriate benzothiazole derivatives under acidic or basic conditions.

- Nucleophilic Substitution: Reacting 2-chloro-1,3-benzothiazole with methylthiol in the presence of a base.

- Reduction of Benzothiazole Derivatives: Starting from nitro derivatives and reducing them to amines can also yield the target compound .

The applications of 2-(Methylthio)-1,3-benzothiazol-6-amine span various fields:

- Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

- Chemical Research: Utilized as an intermediate in synthesizing other complex organic compounds .

Interaction studies have focused on understanding how 2-(Methylthio)-1,3-benzothiazol-6-amine interacts with biological systems:

- Protein Binding: Investigations into how the compound binds to proteins can provide insights into its mechanism of action.

- Metabolic Pathways: Studies on how it is metabolized in organisms help assess its safety and efficacy as a therapeutic agent.

- Synergistic Effects: Research into its combination with other compounds may reveal enhanced biological effects, particularly in antimicrobial applications .

Several compounds share structural similarities with 2-(Methylthio)-1,3-benzothiazol-6-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methylbenzothiazole | Methyl group at position 2 | Lacks the methylthio group |

| Benzothiazole | Basic structure without substituents | No functional groups enhancing reactivity |

| 2-(Ethylthio)-1,3-benzothiazol-6-amine | Ethylthio group instead of methylthio | Different alkyl chain affects properties |

| 2-Amino-1,3-benzothiazole | Amino group at position 2 | No sulfur or methylthio functionality |

The presence of the methylthio group in 2-(Methylthio)-1,3-benzothiazol-6-amine contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds. This functional group enhances its potential applications in pharmaceuticals and agriculture .

The compound exhibits the following defining characteristics:

Alternative names include 6-amino-2-methylthiobenzothiazole and 2-(methylthio)benzo[d]thiazol-6-amine. The planar benzothiazole core (C₇H₅NS) is fused with a thiazole ring, while substituents at positions 2 and 6 modulate electronic properties.

Historical Development in Heterocyclic Chemistry

Benzothiazoles emerged as a chemical class in 1887 through A.W. Hofmann’s condensation of 2-aminothiophenol with aldehydes. The specific derivative 2-(methylthio)-1,3-benzothiazol-6-amine evolved from mid-20th century efforts to functionalize the benzothiazole scaffold for enhanced bioactivity. Key milestones include:

- 1960s: Systematic exploration of sulfur-containing heterocycles for rubber vulcanization accelerators.

- 1980s: Identification of 2-aminobenzothiazoles as kinase inhibitors, spurring synthetic optimization.

- 2000s: Adoption in fluorescent dyes and antimicrobial agents, leveraging the electron-deficient thiazole ring.

Synthetic routes often begin with 2-mercaptoaniline, reacting with methyl iodide or dimethyl disulfide to introduce the methylthio group. Cyclocondensation with aldehydes or nitriles forms the benzothiazole core.

Structural Significance of Benzothiazole Derivatives

The compound’s structure enables three critical interactions:

- Hydrogen Bonding: The primary amine (-NH₂) acts as a hydrogen bond donor, facilitating receptor binding.

- Electron Withdrawal: The thiazole sulfur and methylthio group (-SMe) withdraw electrons, stabilizing charge-transfer complexes.

- Planar Geometry: Coplanar rings allow π-π stacking with aromatic residues in biological targets.

Table 1: Comparative Bioactivity of Benzothiazole Substituents

This derivative’s dual substitution at positions 2 and 6 synergistically enhances antifungal and antitumor properties compared to monosubstituted analogs. For instance, against Candida albicans, the compound exhibits MIC values of 4–8 μg/mL, outperforming fluconazole-resistant strains.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant